(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the desired substituents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and carboxylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Methyl cyclohexane-1-carboxylate: Contains a methyl ester group instead of the methoxycarbonyl group.
Cyclohexane-1-carboxylic acid: Lacks the additional carboxylic acid group.
Uniqueness: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
227783-07-5 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.